4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol
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Overview
Description
4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound that features a bromophenoxy group attached to a pyrazole ring, which is further connected to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Synthesis of 2-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Formation of 2-bromophenoxy pyrazole: The 2-bromophenol is reacted with hydrazine to form the pyrazole ring.
Coupling with benzene-1,3-diol: The final step involves coupling the 2-bromophenoxy pyrazole with benzene-1,3-diol under suitable conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenoxy group and the pyrazole ring can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-(2-chlorophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol: Similar structure but with a chlorine atom instead of bromine.
4-(4-(2-fluorophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol can influence its reactivity and binding properties, making it unique compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can result in distinct chemical behavior and biological activity.
Properties
IUPAC Name |
4-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-11-3-1-2-4-13(11)21-14-8-17-18-15(14)10-6-5-9(19)7-12(10)20/h1-8,19-20H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEQMVJNNJTSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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